molecular formula C28H28N4O3 B11300298 N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide

N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11300298
M. Wt: 468.5 g/mol
InChI Key: KLFPLMPWBXRHMR-UHFFFAOYSA-N
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Description

N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by its unique structure, which includes a quinoxaline core, a dimethylphenyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dimethylphenylamine reacts with the quinoxaline derivative.

    Acetamide Formation: The final step involves the acylation of the intermediate product with acetic anhydride or acetyl chloride in the presence of a base, such as pyridine, to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinoxaline core, converting it to a dihydroquinoxaline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of various substituted acetamide derivatives.

Scientific Research Applications

N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can interact with the active sites of enzymes, potentially inhibiting their activity. The dimethylphenyl group may enhance the compound’s binding affinity and specificity. The acetamide moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide
  • N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-ethylbenzyl)acetamide

Uniqueness

N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylphenyl group and the acetamide moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

2-[3-[acetyl-[(4-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C28H28N4O3/c1-18-9-11-22(12-10-18)16-31(21(4)33)27-28(35)32(25-8-6-5-7-24(25)30-27)17-26(34)29-23-14-19(2)13-20(3)15-23/h5-15H,16-17H2,1-4H3,(H,29,34)

InChI Key

KLFPLMPWBXRHMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC(=C4)C)C)C(=O)C

Origin of Product

United States

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